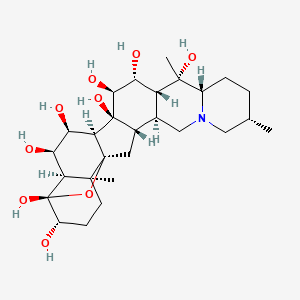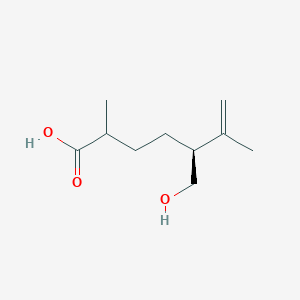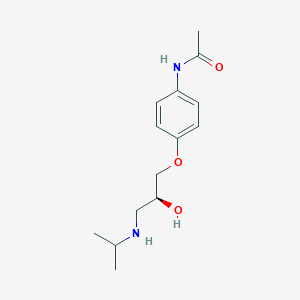![molecular formula C12H16N2O6S B1208712 2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid
Übersicht
Beschreibung
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Wissenschaftliche Forschungsanwendungen
Role in Neurological Conditions
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid has been studied for its potential role in various neurological conditions. For instance, the neuropathologic changes in infants with propionic acidemia, a disorder related to the metabolism of this acid, include white-matter vacuolization or spongiosis. Older children who survive this condition may exhibit abnormalities primarily in the basal ganglia. The study conducted by Hamilton et al. (1995) discusses the neuropathologic findings in patients with propionic acidemia diagnosed in infancy. The findings include vascular and parenchymal mineralization, focal pallor, and spongy change. In particular, acute hemorrhagic lesions were noted in the caudate, putamen, globus pallidus bilaterally, and the left ventral thalamus in a 9-year-old girl who was in good metabolic control at the time of her death (Hamilton et al., 1995).
Diagnostic and Therapeutic Applications
The compound has also shown potential in diagnostic and therapeutic applications. One study reported a successful first trimester diagnosis by direct PCC assay in uncultured chorionic villi for a pregnancy at risk for propionic acidaemia (Pérez-Cerdá et al., 1989). This indicates its role in prenatal diagnosis and the potential for early therapeutic interventions.
Metabolic Studies and Anemia Associations
Further research delved into metabolic changes associated with hyperammonemia in patients with propionic acidemia. Hyperammonemia was found to correlate positively with an increase in branched-chain amino acids and a decrease in glutamine/glutamate and esterified carnitine. The findings suggest that in propionic acidemia, hyperammonemia is triggered by catabolism with the accumulation of propionic acid derivatives (Filipowicz et al., 2006). Additionally, severe anemia in patients with propionic acidemia was associated with low plasma levels of essential amino acids, suggesting a nutritional component to the anemia (Stanescu et al., 2020).
Eigenschaften
Produktname |
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid |
|---|---|
Molekularformel |
C12H16N2O6S |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
SXISMOAILJWTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Synonyme |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


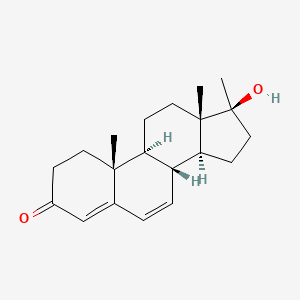
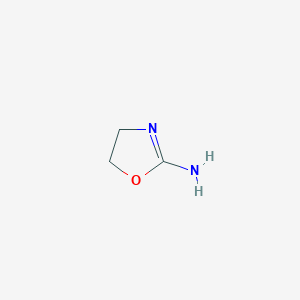
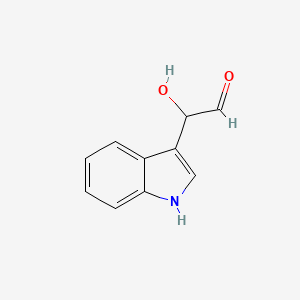
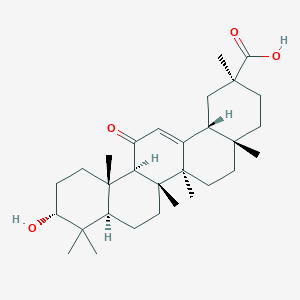
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
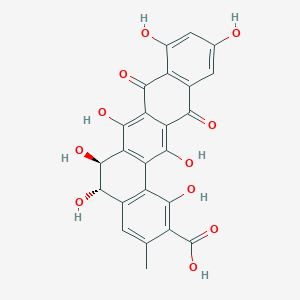
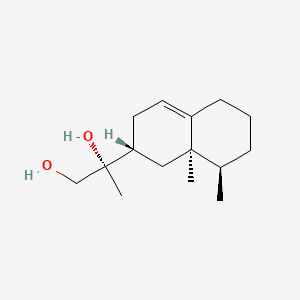
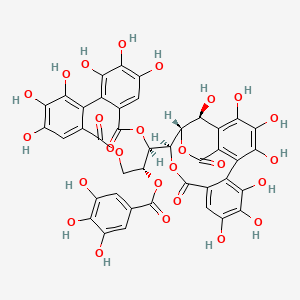

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
